molecular formula C14H12N4 B12806950 Propanedinitrile, 2,2'-(2,2,4,4-tetramethyl-1,3-cyclobutanediylidene)bis- CAS No. 4462-99-1

Propanedinitrile, 2,2'-(2,2,4,4-tetramethyl-1,3-cyclobutanediylidene)bis-

Cat. No.: B12806950
CAS No.: 4462-99-1
M. Wt: 236.27 g/mol
InChI Key: PEGOQLUAOMEHPV-UHFFFAOYSA-N
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Description

Propanedinitrile, 2,2’-(2,2,4,4-tetramethyl-1,3-cyclobutanediylidene)bis- is an organic compound with the molecular formula C14H12N4 It is characterized by the presence of two nitrile groups attached to a cyclobutane ring, which is further substituted with four methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedinitrile, 2,2’-(2,2,4,4-tetramethyl-1,3-cyclobutanediylidene)bis- typically involves the reaction of 2,2,4,4-tetramethyl-1,3-cyclobutanedione with malononitrile under basic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, 2,2’-(2,2,4,4-tetramethyl-1,3-cyclobutanediylidene)bis- can undergo various chemical reactions, including:

    Oxidation: The nitrile groups can be oxidized to carboxylic acids under strong oxidative conditions.

    Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Corresponding dicarboxylic acids.

    Reduction: Corresponding diamines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propanedinitrile, 2,2’-(2,2,4,4-tetramethyl-1,3-cyclobutanediylidene)bis- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Propanedinitrile, 2,2’-(2,2,4,4-tetramethyl-1,3-cyclobutanediylidene)bis- involves its interaction with specific molecular targets and pathways. The nitrile groups can form strong interactions with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Malononitrile: A simpler nitrile compound with similar reactivity but lacking the cyclobutane ring and methyl substitutions.

    Cyanoacetonitrile: Another nitrile compound with a simpler structure and different reactivity profile.

    Dicyanomethane: A related compound with two nitrile groups but without the cyclobutane ring.

Uniqueness

Propanedinitrile, 2,2’-(2,2,4,4-tetramethyl-1,3-cyclobutanediylidene)bis- is unique due to its rigid cyclobutane core and multiple methyl substitutions, which confer distinct steric and electronic properties. These features make it a valuable compound for specific synthetic and research applications where such structural characteristics are desired.

Properties

CAS No.

4462-99-1

Molecular Formula

C14H12N4

Molecular Weight

236.27 g/mol

IUPAC Name

2-[3-(dicyanomethylidene)-2,2,4,4-tetramethylcyclobutylidene]propanedinitrile

InChI

InChI=1S/C14H12N4/c1-13(2)11(9(5-15)6-16)14(3,4)12(13)10(7-17)8-18/h1-4H3

InChI Key

PEGOQLUAOMEHPV-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=C(C#N)C#N)C(C1=C(C#N)C#N)(C)C)C

Origin of Product

United States

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